2,4-Dichloro-6-nitroaniline (CAS Number: 2683-43-4) is an aromatic organic compound with potential applications in scientific research. Its synthesis has been reported in various studies, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the nitration of 2,4-dichloroaniline using fuming nitric acid and sulfuric acid []. The characterization of 2,4-Dichloro-6-nitroaniline is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which help confirm its structure and purity [].
DCN is an aromatic nitrochloroaniline. It possesses an aromatic ring (benzene) with two chlorine atoms attached at positions 2 and 4, and a nitro group (NO2) attached at position 6. An amine group (NH2) is also present, likely situated on the first position [].
There is no scientific literature readily available detailing the specific origin or established significance of DCN in research. However, nitrochloroanilines as a class can serve as precursors for various industrially relevant chemicals, including dyes, pigments, and pharmaceuticals [].
The key features of DCN's structure include:
The specific positions of the substituents (2, 4, and 6) may influence the overall electronic properties of the molecule and its reactivity compared to isomers with different substitution patterns.
Acute Toxic;Health Hazard;Environmental Hazard